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Compound Focus: Apixaban

CAS No.: 503612-47-3

Cat. No.: S548874

Introduction

Apixaban (APX) is a novel oral anticoagulant that directly and selectively inhibits coagulation factor Xa,
reducing thrombin production [1]. Its analysis is crucial in pharmaceutical development, particularly with
emerging combination therapies. For instance, combining APX with clopidogrel has been suggested to
reduce bleeding events after arterial fibrillation, while dual therapy with aspirin is effective for patients with
peripheral artery disease [1] [2]. Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a
premier technique for quantifying Apixaban in bulk and pharmaceutical formulations. This document

consolidates robust, validated methods for its analysis.

Developed RP-HPLC Methods for Apixaban

The following table summarizes the core chromatographic conditions from recent studies for the analysis of

Apixaban in different contexts.

Table 1: Chromatographic Conditions for Apixaban Analysis

Method A: APX with Method B: Green APX Method C: APX with
Parameter . o

Clopidogrel [1] Method [3] Aspirin [2]
Application Binary Combination Single Component Binary Combination
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Method A: APX with

Method B: Green APX

Method C: APX with

Parameter . ..
Clopidogrel [1] Method [3] Aspirin [2]

Column Hypersil ODS C18 (250 Agilent Extend C18 (250 Phenomenex Luna C18
mm X 4.6 mm, 5 um) mm X 4.6 mm, 5 um) (250 mm x 4.6 mm, 5 um)

Mobile Phase MeOH: 0.05M KH2POa EtOH: 0.1% ACN: Phosphate Buffer
Buffer (63.5:36.5 %v/v, pH Trifluoroacetic Acid (40:60 %vl/v, pH 4)
3) (35:65, V/V)

Flow Rate 0.8 mL/min 1.0 mL/min 1.0 mL/min

Column Not Specified 30°C 30°C

Temp.

Detection (A) 245 nm 276 nm 227 nm

Injection Not Specified 20 pL 20 pL

Volume

Retention APX: 4.89 min; CLP: 14.35 Not Specified ASP: 5.37 min; APX: 7.10

Time (Rt) min min

Method Validation Data

All cited methods were validated per ICH guidelines. The following table presents a comparative overview

of the validation results.

Table 2: Summary of Method Validation Parameters

Method C: APX with
Aspirin [2]

Method B: Green APX
Method [3]

Method A: APX with
Clopidogrel [1]

Validation
Parameter

| Linearity Range | APX: 1.25-3.75 pg/mL CLP: 37.5-112.5 pg/mL | APX: 5-30 pg/mL | ASP: 50-300
pg/mL APX: 5-15 pg/mL | | Correlation Coefficient (r?) | >0.999 (for both) | >0.999 | Not Specified
(Reliable separation confirmed) | | Precision (RSD) | Repeatability and Inter/Intra-day precision met ICH
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criteria | Precision met ICH criteria | Intraday & Interday precision met ICH criteria | | Accuracy (%
Recovery) | Assessed via placebo spiking at 50%, 100%, 150% | Accuracy met ICH criteria | ASP: 90.02%—
101% APX: 98.18%-101.18% | | LOD / LOQ | Statistically determined per ICH | LOD & LOQ determined
per ICH | ASP: 0.84 / 2.55 pg/mL APX: 0.41 / 1.24 pg/mL | | Robustness | Studied via experimental design |

Confirmed robust | Confirmed via forced degradation studies |

Detailed Experimental Protocols

Protocol 1: QbD-Based Method for Apixaban and Clopidogrel

This protocol follows a systematic Quality-by-Design (QbD) approach as detailed in the search results [1].

Workflow Overview

The following diagram illustrates the comprehensive QbD-based method development workflow.
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Step-by-Step Procedure
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e Solution Preparation

o Standard Stock Solution: Accurately weigh 10 mg of APX and 300 mg of CLP. Transfer to a
100 mL volumetric flask, add about 20 mL of methanol, and sonicate to dissolve. Cool and
dilute to volume with methanol to obtain a solution with 100 pg/mL APX and 3000 pg/mL CLP.

o Working Standard Solution: Pipette 5 mL of the stock solution into a 50 mL volumetric flask
and dilute to volume with methanol. Further dilute 2.5 mL of this solution to 10 mL with
methanol to achieve a final working standard containing 2.5 pg/mL APX and 75 pg/mL CLP.

o Experimental Design for Optimization

o Use software like Design Expert (v10.0) to create a factorial design.
o Define the factors (CMPs) and their levels as shown in the table below. The design will
generate a set of experimental runs (e.g., 27 trials) [1].

Table: Factorial Design Variables for Screening [1] | Critical Method Parameter (CMP) | Level (-1) |
Level (0) | Level (+1) | | | | | | | Flow Rate
(mL/min) | 0.6 0.8 | 1.0 | | pH of Buffer | 2.5| 3.0 | 3.5 | | Organic Phase (%) | 60 | 65| 70 |

o Inject the working standard solution under all generated chromatographic conditions and record
the CMAs (Retention Time, Resolution, Peak Tailing).

e Data Analysis and Setting Optimal Conditions

o Input the experimental results into the design software.

o Use multiple linear regression to build a model and perform response surface analysis.

o The software will generate numerical optimization functions and a desirability plot to identify the
optimal chromatographic conditions [1].

o Final Optimal Conditions: Hypersil ODS C18 column; Mobile Phase: Methanol and 0.05M
Potassium Dihydrogen Phosphate Buffer (63.5:36.5 %v/v, pH 3); Flow Rate: 0.8 mL/min;
Detection: 245 nm.

e Method Validation

o Validate the optimized method as per ICH Q2R2 guidelines for linearity, precision (repeatability
and inter/intra-day), accuracy (by standard addition to placebo at 50%, 100%, 150% levels),
LOD, LOQ, and robustness [1].

Protocol 2: Green HPLC Method for Apixaban Determination
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This protocol uses ethanol as an eco-friendly alternative to acetonitrile or methanol [3].

e Mobile Phase Preparation: Prepare 0.1% Trifluoroacetic Acid (TFA) in water. Mix this aqueous
solution with ethanol in a ratio of 65:35 (v/v). Filter through a 0.45 pum membrane filter and degas by
sonication for 15-20 minutes.

e Standard Solution Preparation: Accurately weigh about 25 mg of Apixaban reference standard into
a 50 mL volumetric flask. Dissolve and dilute to volume with ethanol to create a 500 pg/mL stock
solution. Further dilute aliquots of this stock with ultrapure water to prepare calibration standards in
the range of 5-30 pg/mL.

e Sample Preparation (Tablets): Weigh and finely powder ten tablets. Transfer a portion of powder
equivalent to 25 mg of APX to a 50 mL volumetric flask. Add 20 mL of ethanol, shake for 20 minutes,
and dilute to volume with ultrapure water. Filter through a 0.45 um syringe filter before injection.

¢ Chromatographic Conditions: Use an Agilent Extend C18 column (250 mm x 4.6 mm, 5 um)
maintained at 30°C. The mobile phase is 0.1% TFA solution and ethanol (65:35, v/v) in isocratic
mode. The flow rate is 1.0 mL/min, the injection volume is 20 uL, and detection is performed at 276
nm.

¢ Validation: Validate the method for selectivity, linearity, accuracy, precision, LOD, LOQ, and
robustness as per ICH guidelines [3].

Protocol 3: Method for Aspirin and Apixaban Combination

This protocol is suitable for the simultaneous analysis of aspirin and apixaban in combined dosage forms

[2].

o Buffer Preparation (20 mM, pH 4): Dissolve 2.72 g of potassium dihydrogen phosphate (KHz2POa) in
1000 mL of Milli-Q water. Add 1 mL of triethylamine (TEA) and adjust the pH to 4.0 using o-
phosphoric acid (OPA).

e Mobile Phase Preparation: Mix 40 volumes of acetonitrile with 60 volumes of the prepared buffer.
Filter and degas the mixture.

e Standard Solution Preparation:

o Aspirin Stock (1000 pg/mL): Weigh 25 mg of ASP standard into a 25 mL volumetric flask,
dissolve, and dilute to volume with acetonitrile.

o Apixaban Stock (1000 pg/mL): Weigh 10 mg of APX standard into a 10 mL volumetric flask,
dissolve, and dilute to volume with acetonitrile.

o Working Standard Mixture: Pipette 1 mL of the APX stock into a 10 mL flask and dilute to
volume with ACN (100 pg/mL). Combine 5 mL of this solution with the ASP stock solution to
create a mixture with 1000 pg/mL ASP and 50 pg/mL APX.

o Calibration Standards: Dilute the working standard mixture with mobile phase to obtain
concentrations of 50-300 pg/mL for ASP and 2.5-15 pg/mL for APX.
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e Chromatographic Conditions: Use a Phenomenex Luna C18 column (250 mm x 4.6 mm, 5 um) at
30°C. The mobile phase is ACN: Phosphate Buffer (40:60, pH 4) in isocratic mode. The flow rate is
1.0 mL/min, the injection volume is 20 L, and detection is at 227 nm.

¢ Validation and Forced Degradation: Validate the method per ICH guidelines. The method's
robustness can be confirmed through forced degradation studies under acid, base, oxidative, and
thermal stress conditions as per ICH Q1A(R2) [2].

Troubleshooting and Best Practices

e Peak Tailing: Ensure the mobile phase pH is properly adjusted. The use of additives like TFA or TEA
can help improve peak shape [3] [2].

¢ High Backpressure: When using ethanol-based mobile phases, which have higher viscosity, a
slightly elevated column temperature (e.g., 30°C) helps reduce backpressure [3].

e Baseline Noise: For methods using low UV detection (e.g., 227 nm), ensure all solvents are HPLC
grade and have low UV absorbance. A higher detection wavelength (e.g., 276 nm) can provide a
more stable baseline [3] [2].

e System Suitability: Always perform a system suitability test before analysis. Critical parameters
include resolution between peaks, tailing factor, and theoretical plates, which should meet predefined
criteria [1].

Conclusion

The presented Application Notes and Protocols provide validated, ready-to-use RP-HPLC methods for the
quantification of Apixaban. The QbD-based approach for the APX-CLP combination ensures method
robustness by scientifically understanding parameter interactions [1]. The green method offers a safer, more
sustainable alternative for single-component analysis [3]. Finally, the method for the APX-ASP combination
is vital for developing and quality-controlling this promising dual-pathway therapy for cardiovascular

diseases [2].
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[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548874#rp-hplc-method-

development-validation-apixaban]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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